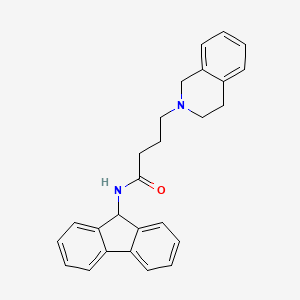
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide is a complex organic compound that features both isoquinoline and fluorenyl groups. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide likely involves multiple steps, including the formation of the isoquinoline and fluorenyl groups, followed by their coupling. Typical reaction conditions might include:
Formation of Isoquinoline Group: This could involve cyclization reactions starting from benzylamine derivatives.
Formation of Fluorenyl Group: This might involve Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The final step would involve coupling the two groups under conditions that might include the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.
Substitution: Substitution reactions might occur at the aromatic rings, particularly under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in materials science, perhaps as a component in organic electronics or polymers.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine or berberine.
Fluorenyl Derivatives: Compounds like fluorenone or fluorene.
Uniqueness
The uniqueness of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide lies in its combined structural features, which might confer unique chemical reactivity or biological activity compared to its individual components.
Propriétés
Numéro CAS |
113711-28-7 |
|---|---|
Formule moléculaire |
C26H26N2O |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(9H-fluoren-9-yl)butanamide |
InChI |
InChI=1S/C26H26N2O/c29-25(14-7-16-28-17-15-19-8-1-2-9-20(19)18-28)27-26-23-12-5-3-10-21(23)22-11-4-6-13-24(22)26/h1-6,8-13,26H,7,14-18H2,(H,27,29) |
Clé InChI |
CQKVQQQKWQLLDC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CCCC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


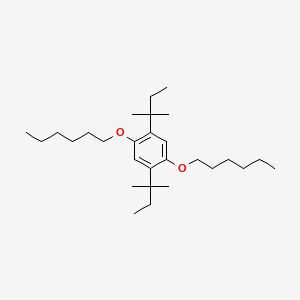
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
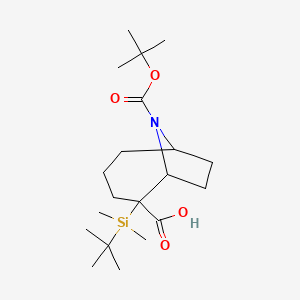
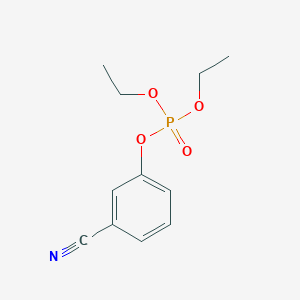
![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
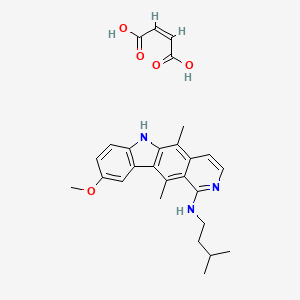
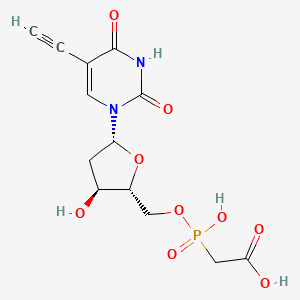
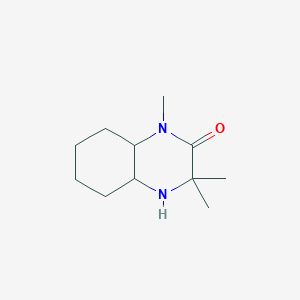
![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
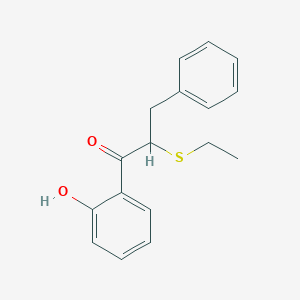
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
